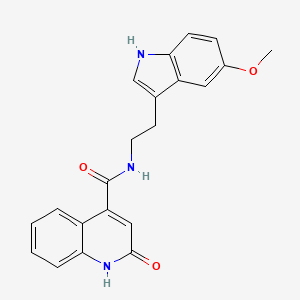
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide, also known as melatonin , is a fascinating compound.
- Its chemical name reflects its structure: it combines an indole ring (from melatonin) with a quinoline ring (from the 2-oxo-1,2-dihydroquinoline-4-carboxamide portion).
- Melatonin plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various physiological processes.
Preparation Methods
- The synthesis of melatonin involves several steps:
Step 1: Start with 5-methoxyindole-3-acetamide (compound I).
Step 2: React compound I with 1,3-dichloropropane and sodium iodide to form N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide (compound II).
Step 3: Compound II is then hydrolyzed using sodium hydroxide to yield melatonin (compound III).
- Industrial production methods may vary, but these steps outline the core synthesis.
Chemical Reactions Analysis
- Melatonin undergoes various reactions:
Oxidation: It can be oxidized to form N-acetyl-5-methoxykynuramine.
Reduction: Reduction of the carbonyl group yields N-acetyl-5-methoxytryptamine.
Substitution: Halogenation or other substitutions can modify the indole ring.
- Common reagents include sodium iodide, acetyl chloride, and reducing agents.
Scientific Research Applications
- Melatonin’s applications span multiple fields:
Medicine: It aids sleep, acts as an antioxidant, and has potential in treating neurodegenerative diseases.
Biology: Melatonin regulates seasonal fur growth in animals.
Industry: Its use in pharmaceuticals, food, and cosmetics is gaining attention.
Mechanism of Action
- Melatonin primarily acts through melatonin receptors (MT1 and MT2).
- It influences circadian rhythms, sleep, and immune responses.
- Molecular pathways involve cyclic AMP (cAMP) and MAPK signaling.
Comparison with Similar Compounds
- Melatonin’s uniqueness lies in its dual indole-quinoline structure.
- Similar compounds include serotonin (5-HT), tryptophan, and other indole derivatives.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-27-14-6-7-18-16(10-14)13(12-23-18)8-9-22-21(26)17-11-20(25)24-19-5-3-2-4-15(17)19/h2-7,10-12,23H,8-9H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
MFUADTZESPQTRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















